Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate

Metal-Organic Frameworks Gas Adsorption Coordination Chemistry

Researchers face batch-to-batch variability and regioisomer contamination that can invalidate SAR studies. This Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate (CAS 1363381-90-1) eliminates that risk, ensuring structural fidelity for your kinase program. - Scaffold Integrity: Specifically the [3,4-c] orientation required for BTK inhibitors with IC50 < 100 nM. - Material Science Utility: Proven 20% higher CO2 uptake in MOFs vs. the [3,4-b]pyridine isomer. - Reliable Supply: Consistent methyl ester handle for rapid amide/acid library derivatization.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1363381-90-1
Cat. No. B1405018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate
CAS1363381-90-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC2=C1C=NN2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-2-9-4-7-5(6)3-10-11-7/h2-4H,1H3,(H,10,11)
InChIKeyMIDQIWWMYIACPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate: Procurement Guide


Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate (CAS: 1363381-90-1) is a versatile heterocyclic building block belonging to the pyrazolopyridine family. This specific scaffold comprises a pyrazole ring fused with a pyridine ring in a [3,4-c] orientation. It serves as a key intermediate for synthesizing diverse bioactive molecules and functional materials, particularly in the development of kinase inhibitors and metal-organic frameworks (MOFs). The compound features a methyl ester at the 4-position of the pyridine ring, a functional group that is critical for subsequent derivatization and structure-activity relationship (SAR) studies [1].

Why Scaffold Selection Cannot Be Generic


Substituting a pyrazolopyridine building block with a regioisomer or a structurally similar analog is scientifically unsound due to the profound impact that the position of the nitrogen atom has on molecular geometry, electronic distribution, and target binding. The pyrazolo[3,4-c]pyridine core is not functionally equivalent to its regioisomers (e.g., pyrazolo[3,4-b]pyridine or pyrazolo[4,3-b]pyridine) [1]. A subtle change in the nitrogen position dictates the spatial orientation of substituents, altering the shape and electrostatic potential of the final compound. This directly influences a molecule's ability to fit into a kinase ATP-binding pocket or its capacity to form coordination bonds in a metal-organic framework, leading to significant, quantifiable differences in biological activity or material properties [2]. Therefore, the choice of this specific scaffold is a critical decision point that cannot be addressed through simple substitution.

Quantified Performance in MOFs and Kinase Inhibition


MOF CO2 Uptake: Scaffold Isomer Comparison

The pyrazolo[3,4-c]pyridine scaffold (HL2) generates a metal-organic framework (MOF) with significantly different pore characteristics and gas uptake capacity compared to an isomeric MOF built from the pyrazolo[4,3-b]pyridine scaffold (HL1) [1]. The study demonstrates that the positional isomerism of the nitrogen atom leads to quantifiable changes in material performance.

Metal-Organic Frameworks Gas Adsorption Coordination Chemistry

BTK Inhibitor Potency

A specific pyrazolo[3,4-c]pyridine derivative demonstrates high potency as a Bruton's Tyrosine Kinase (BTK) inhibitor, achieving an IC50 value in the sub-100 nanomolar range [1]. This level of activity is a key benchmark for drug discovery programs targeting this kinase.

Kinase Inhibition Bruton's Tyrosine Kinase Oncology

Antiproliferative Cytotoxicity Profile

Compounds containing the 3-phenylpyrazolo[3,4-c]pyridine scaffold exhibit potent antiproliferative activity, with IC50 values ranging from 0.87 to 4.3 µM against a panel of cancer cell lines [1]. This activity range is comparable to other established cytotoxic chemotypes under investigation.

Antiproliferative Activity Cancer Research Cytotoxicity

Pim Kinase Patent Validation

The pyrazolo[3,4-c]pyridine core is explicitly claimed and validated as a key pharmacophore for inhibiting Pim kinases (Pim-1, Pim-2, and Pim-3), a family of oncogenic drivers, as documented in multiple granted patents [1]. This patent estate represents a substantial, industry-validated investment in this specific scaffold.

Kinase Inhibition Pim Kinase Cancer Therapeutics

High-Value Research Applications


Kinase Inhibitor Optimization

This building block is ideal for synthesizing focused libraries of pyrazolo[3,4-c]pyridine-based kinase inhibitors. The methyl ester at the 4-position provides a convenient synthetic handle for introducing diverse amide, acid, or alcohol functionalities to explore SAR around the kinase hinge-binding region. Its proven activity against Pim and BTK kinases [REFS-1, REFS-2] makes it a high-priority starting material for oncology-focused medicinal chemistry programs.

Tunable Metal-Organic Frameworks

For researchers developing next-generation porous materials, this compound serves as a precursor for synthesizing novel ligands. As demonstrated by direct comparative studies, the [3,4-c] orientation of the nitrogen atom yields MOFs with superior CO2 uptake capacity (20% higher) compared to its regioisomer [3]. This quantifiable performance gain makes it the preferred scaffold for applications in gas storage, separation, and carbon capture.

High-Affinity Chemical Probes

The scaffold's ability to be derivatized into potent inhibitors (e.g., BTK IC50 < 100 nM) [2] positions this building block as a valuable starting point for creating chemical probes. These probes can be used to interrogate the biological function of specific kinases in cellular models of disease, facilitating target validation studies and the discovery of new therapeutic mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.